molecular formula C24H32N4O4S B1675196 Lexipafant CAS No. 139133-26-9

Lexipafant

Cat. No. B1675196
M. Wt: 458.6 g/mol
InChI Key: GREGWZRQHIQBFH-QHCPKHFHSA-N
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Description

Lexipafant (also known as BB-882 or Zacutex) is a drug that acts as a potent and selective inhibitor of the phospholipid mediator platelet-activating factor (PAF) . It was developed in the 1990s by British Biotech with several potential applications, including HIV-associated neurocognitive disorder and acute pancreatitis .


Molecular Structure Analysis

Lexipafant has a molecular formula of C23H30N4O4S . Its average mass is 458.574 Da and its monoisotopic mass is 458.198761 Da .


Physical And Chemical Properties Analysis

Lexipafant has a molecular formula of C23H30N4O4S . Its average mass is 458.574 Da and its monoisotopic mass is 458.198761 Da . Further physical and chemical properties are not detailed in the search results.

properties

IUPAC Name

ethyl (2S)-4-methyl-2-[methyl-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]phenyl]sulfonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-6-31-23(28)22(13-16(2)3)26(5)32(29,30)19-9-7-18(8-10-19)15-27-17(4)25-20-14-24-12-11-21(20)27/h7-12,14,16,22H,6,13,15H2,1-5H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRXDPFOYJSPMP-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318348
Record name Lexipafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lexipafant

CAS RN

139133-26-9
Record name Lexipafant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139133-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lexipafant [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139133269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lexipafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEXIPAFANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H14917M9YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,720
Citations
JD Schwartz, P Shamamian, EA Grossi… - Journal of Surgical …, 1997 - Elsevier
… to determine the effects of Lexipafant, a PAF receptor … pretreated with various concentrations of Lexipafant (0–100 μM). … pre-treatment with Lexipafant and CD11b expression was …
Number of citations: 10 www.sciencedirect.com
G Schifitto, N Sacktor, K Marder, MP McDermott… - Neurology, 1999 - AAN Enterprises
… , in the lexipafant treatment group. Conclusions: This study shows that lexipafant, the first … a larger and longer efficacy trial to assess the impact of lexipafant on cognitive performance. …
Number of citations: 88 n.neurology.org
AN Kingsnorth, SW Galloway… - Journal of British …, 1995 - academic.oup.com
The aims of the study were to determine whether the platelet-activating factor antagonist Lexipafant could alter the clinical course and suppress the inflammatory response of human …
Number of citations: 309 academic.oup.com
CD Johnson, AN Kingsnorth, CW Imrie, MJ McMahon… - Gut, 2001 - gut.bmj.com
… a potent PAF antagonist, lexipafant, could dampen SIRS and … /148 (57%) in the lexipafant group developed one or more organ … Organ failure scores were reduced in the lexipafant group …
Number of citations: 479 gut.bmj.com
FM Abu-Zidan, JA Windsor - European Journal of Surgery, 2002 - academic.oup.com
… The recent clinical trials of lexipafant in the treatment of acute … Published clinical trials of lexipafant (BB-882) in acute pancreatitis … Lexipafant did not reduce mortality in severe acute …
Number of citations: 52 academic.oup.com
CJ McKay, F Curran, C Sharples… - British journal of …, 1997 - Wiley Online Library
Background Many patients with severe acute pancreatitis develop organ system failure during the first few days of illness, and this accounts for the majority of early deaths. No specific …
P Leveau, X Wang, Z Sun, A Börjesson… - Biochemical …, 2005 - Elsevier
The aim of the present study was to investigate the potential effect of treatment with a platelet-activating factor (PAF) antagonist, lexipafant (BB-882), on gut endothelial and epithelial …
Number of citations: 100 www.sciencedirect.com
TA Grool, J Meenan, D Hommes, S Dijkhuizen… - Netherlands Journal of …, 1996 - infona.pl
Platelet-activating factor (PAF) is a mediator of mucosal inflammation in inflammatory bowel disease, causing vasodilatation, oedema and leukocyte chemotaxis/activation. BB-882 (…
Number of citations: 2 www.infona.pl
Y Suputtamongkol, S Intaranongpai… - Antimicrobial agents …, 2000 - Am Soc Microbiol
… Lexipafant treatment was well tolerated. The 28-day mortality in the lexipafant group (61.4%… There was also no evidence that lexipafant affected clinical or biochemical measures of …
Number of citations: 72 journals.asm.org
U Kingdom, CW Imrie, CJ McKay - Gastroenterology Clinics of North …, 1999 - Elsevier
… of the FAF antagonist lexipafant have shown an encouraging … of the PAF antagonist lexipafant (all PAF antagonist drugs … stimulus to clinical trials of lexipafant in the United Kingdom …
Number of citations: 30 www.sciencedirect.com

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